

Characterization of Novel Metabolites from Rhodotorula Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rhodosporin	
Cat. No.:	B1667468	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Rhodotorula, a group of pigmented yeasts, is a prolific source of diverse bioactive metabolites.[1] These yeasts are recognized for their ability to synthesize a range of valuable compounds, including carotenoids, lipids, enzymes, and exopolysaccharides.[2][3][4] This technical guide provides a comprehensive overview of the key metabolites produced by Rhodotorula species, with a focus on the industrially significant carotenoids: torulene, torularhodin, and β -carotene. It details the methodologies for their isolation, purification, and structural characterization, as well as protocols for evaluating their biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in harnessing the biotechnological potential of Rhodotorula species.

Introduction to Rhodotorula Metabolites

Rhodotorula species, belonging to the phylum Basidiomycota, are ubiquitous in various natural environments.[1] Their characteristic red, pink, or orange colonies are a result of the intracellular accumulation of carotenoid pigments.[1] Beyond their vibrant colors, these yeasts have garnered significant attention for their robust metabolic capabilities, making them microbial cell factories for a variety of commercially valuable compounds.[4]

The primary classes of metabolites produced by Rhodotorula species include:

- Carotenoids: These are the most prominent and well-studied secondary metabolites of Rhodotorula. The main carotenoids produced are torulene, torularhodin, and β-carotene.[2]
 [5] These compounds are of great interest due to their potent antioxidant, antimicrobial, and potential anticancer properties.[6][7]
- Lipids: Certain Rhodotorula species are oleaginous, meaning they can accumulate lipids to over 20% of their dry cell weight. These lipids are primarily triacylglycerols with a fatty acid composition similar to vegetable oils, making them a potential feedstock for biofuel production.[4]
- Enzymes:Rhodotorula species are known to produce a variety of extracellular enzymes that have applications in different industries.[4]
- Exopolysaccharides (EPS): Some Rhodotorula strains can secrete high molecular weight polysaccharides with various functional properties, including antimicrobial and antibiofilm activities.[8]

This guide will primarily focus on the characterization of the novel carotenoids, torulene and torularhodin, which are particularly characteristic of the Rhodotorula genus.

Biosynthesis of Carotenoids in Rhodotorula

The biosynthesis of carotenoids in Rhodotorula follows the well-established mevalonate pathway to produce the precursor geranylgeranyl pyrophosphate (GGPP). From GGPP, a series of desaturation and cyclization reactions lead to the formation of various carotenoids. The key branch point is the formation of γ -carotene, which can be converted to β -carotene or torulene. Torulene is subsequently oxidized to form torularhodin.[5]

Click to download full resolution via product page

Caption: Proposed biosynthetic pathway of major carotenoids in *Rhodotorula* species.

Quantitative Data on Metabolite Production

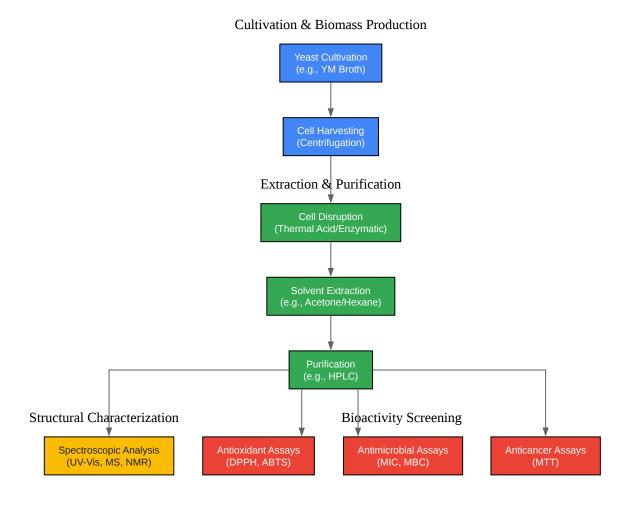
The yield of carotenoids from Rhodotorula species is highly dependent on the specific strain, culture conditions (such as carbon and nitrogen sources, temperature, pH, and aeration), and extraction methods.[6][9] The following tables summarize some reported yields of torulene and torularhodin from various Rhodotorula species.

Table 1: Torulene Production by Rhodotorula Species

Rhodotorula Species	Carbon Source	Culture Conditions	Torulene Yield (mg/L)	Reference
R. mucilaginosa	Crude Glycerol	Low-temperature (16°C)	23.19	[9]
R. glutinis	Glucose	Not specified	Not specified in mg/L, but 243 μg/g d.w. with peptone	[6]
R. graminis	Not specified	Not specified	Not specified in mg/L, but 22.7% of total carotenoids	[3]

Table 2: Torularhodin Production by Rhodotorula Species

Rhodotorula Species	Carbon Source	Culture Conditions	Torularhodin Yield (mg/L)	Reference
R. glutinis	Glucose	White light irradiation	Not specified in mg/L, but 14.2 mg/100 g d.w.	[6]
R. mucilaginosa	Glucose	Thermal acid treatment extraction	Not specified in mg/L, but 50.5 μg/g d.w.	[2]
R. rubra	Glucose	Aeration rate 0.4- 1.3 L/L·min	Not specified in mg/L, but 44% of total carotenoids	[6]


Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of novel metabolites from Rhodotorula species.

General Experimental Workflow

The discovery and characterization of novel metabolites from Rhodotorula follows a systematic workflow, from cultivation to bioactivity screening.

Click to download full resolution via product page

Caption: General workflow for the characterization of novel metabolites from *Rhodotorula*.

Cultivation and Biomass Production

- Culture Medium: Prepare Yeast Malt (YM) broth or Sabouraud Dextrose Broth.[7][10]
- Inoculation: Inoculate the sterile medium with a fresh culture of the desired Rhodotorula species.

- Incubation: Incubate the culture at 25-30°C with shaking (e.g., 150-200 rpm) for 72-120 hours.[7][10]
- Cell Harvesting: Harvest the yeast cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).[5]
- Washing: Wash the cell pellet twice with sterile distilled water to remove residual medium components.[5]
- Drying: The cell biomass can be lyophilized (freeze-dried) or dried in an oven at 60°C to a constant weight for gravimetric analysis.[2]

Extraction and Purification of Carotenoids

- 4.3.1. Cell Disruption (Choose one method)
- Thermal Acid Treatment: Resuspend the cell pellet in 2 M HCl and incubate in a water bath at 60-70°C for 10-30 minutes. This method is effective for releasing intracellular carotenoids.
 [5][10]
- Saponification: Resuspend wet cells in 1.1 M KOH in ethanol and stir at 65°C for 3 hours. This method is suitable for simultaneous extraction and saponification of lipids.[2]
- Enzymatic Lysis: Resuspend cells in a suitable buffer and incubate with cell wall-lysing enzymes (e.g., lyticase, zymolyase) at 30°C for 30 minutes, followed by ultrasonication.[2]

4.3.2. Solvent Extraction

- After cell disruption, add a mixture of organic solvents to the cell suspension. A common system is a mixture of acetone and hexane or petroleum ether.[2][11]
- Vortex the mixture vigorously to ensure thorough extraction of the pigments into the organic phase.
- Centrifuge the mixture to separate the organic phase containing the carotenoids from the aqueous phase and cell debris.

- Collect the colored organic supernatant. Repeat the extraction process until the cell pellet becomes colorless.
- Combine all organic extracts and evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 35°C.[5]
- 4.3.3. Purification by High-Performance Liquid Chromatography (HPLC)
- Sample Preparation: Reconstitute the dried carotenoid extract in a known volume of the initial mobile phase (e.g., acetonitrile/water) or ethanol. Filter the sample through a 0.22 μm syringe filter into an HPLC vial.[5]
- HPLC System:
 - Column: A C18 reverse-phase column is commonly used for carotenoid separation.
 - Mobile Phase: A gradient of solvents is typically employed. For example, a gradient of acetonitrile, dichloromethane, and methanol can be used.[12] Another option is a water/acetone gradient.[3]
 - Detector: A UV-Vis or Photodiode Array (PDA) detector set at the maximum absorption wavelengths of the target carotenoids (e.g., ~484 nm for torulene, ~492 nm for torularhodin, and ~450 nm for β-carotene).[2][6]
- Quantification: Prepare standard solutions of purified torulene, torularhodin, and β-carotene
 of known concentrations. Inject the standards to create a calibration curve of peak area
 versus concentration. Inject the sample extract and quantify the carotenoids based on their
 peak areas and the calibration curve.[5]

Structural Elucidation

 UV-Visible (UV-Vis) Spectroscopy: Dissolve the purified metabolite in a suitable solvent (e.g., hexane, ethanol) and record the absorption spectrum (typically 350-600 nm) to determine the wavelengths of maximum absorbance (λmax), which are characteristic of the carotenoid's chromophore.[11]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful
 techniques for the complete structural elucidation of novel compounds.[13] The chemical
 shifts and coupling constants provide detailed information about the carbon skeleton and the
 position of functional groups. For complex molecules, 2D-NMR techniques (e.g., COSY,
 HSQC, HMBC) are employed to establish the connectivity of atoms.

Bioactivity Assays

4.5.1. Antioxidant Activity Assays

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
 - Prepare a stock solution of the purified metabolite in a suitable solvent (e.g., methanol).
 - Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
 - In a microplate or cuvette, mix different concentrations of the sample with the DPPH solution.
 - Incubate the mixture in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
 - Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
 - Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours before use.

- Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
- Add various concentrations of the sample to the diluted ABTS•+ solution.
- After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
- Calculate the percentage of inhibition and the IC50 value.

4.5.2. Antimicrobial Activity Assays

- Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
 - Prepare a two-fold serial dilution of the purified metabolite in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microplate.
 - Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
 - Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
 - Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
 - The MIC is the lowest concentration of the metabolite that completely inhibits visible growth of the microorganism.
- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
 - \circ From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 μ L) and subculture onto an appropriate agar medium.
 - Incubate the agar plates under appropriate conditions.
 - The MBC/MFC is the lowest concentration of the metabolite that results in a ≥99.9% reduction in the initial inoculum.

4.5.3. Anticancer Activity Assay (MTT Assay)

- Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer) in an appropriate medium in a 96-well plate and allow the cells to adhere overnight.[10]
- Treatment: Treat the cells with various concentrations of the purified metabolite and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
- Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the metabolite that causes 50% inhibition of cell growth).

Conclusion

Rhodotorula species represent a rich and underexplored source of novel metabolites with significant biotechnological potential. The carotenoids torulene and torularhodin, in particular, exhibit promising bioactive properties that warrant further investigation for applications in the pharmaceutical, nutraceutical, and cosmetic industries. The experimental protocols detailed in this guide provide a robust framework for the systematic characterization of these and other metabolites from Rhodotorula. As research in this area continues, the development of optimized fermentation and downstream processing technologies will be crucial for the economically viable production of these valuable natural compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Torulene and torularhodin: "new" fungal carotenoids for industry? PMC [pmc.ncbi.nlm.nih.gov]
- 5. Torulene and torularhodin: "new" fungal carotenoids for industry? PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial production of torulene and its potential applications: a review PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scielo.br [scielo.br]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Characterization of Novel Metabolites from Rhodotorula Species: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667468#characterization-of-novel-metabolites-from-rhodotorula-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com